Actinopyrone A

Description

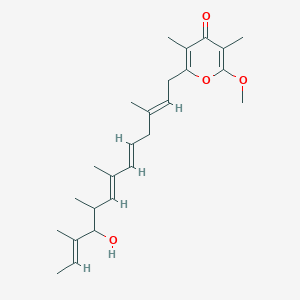

Structure

3D Structure

Properties

IUPAC Name |

2-(10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVSUJLJFXJPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008108 | |

| Record name | 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88378-59-0 | |

| Record name | 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Bioprospecting Methodologies for Actinopyrone a

Microbial Sources and Ecological Niches of Actinopyrone-Producing Strains

Actinopyrone A is primarily produced by microorganisms belonging to the genus Streptomyces, a group of filamentous Gram-positive bacteria known for their prolific production of secondary metabolites. mdpi.com These strains are found in diverse ecological niches, including marine and terrestrial environments.

Marine environments, particularly deep-sea habitats, have proven to be a rich source of novel actinomycetes with the capacity to produce bioactive compounds. encyclopedia.pubmdpi.comresearchgate.net Streptomyces species isolated from marine sediments are among the producers of actinopyrones. For instance, Streptomyces albus strain POR-04-15-053, isolated from marine sediment, has been shown to produce actinopyranones, which are structurally related to actinopyrones. researchgate.netacs.org

Streptomyces pactum is another notable species known to produce actinopyrones, including this compound, B, and C. wikipedia.orgnih.govnih.gov These compounds were originally identified from Streptomyces pactum strain S12538. nih.govnih.gov

Streptomyces sp. SCSIO ZS0520, isolated from a deep-sea hydrothermal vent, is a producer of cytotoxic actinopyrones, including new derivatives like actinopyrones E-G, alongside known analogues such as actinopyrone D and PM050511. researchgate.netnih.govacs.orgacs.orgmdpi.com This highlights the potential of extremophilic marine actinomycetes as sources of diverse actinopyrone structures.

Deep-sea hydrothermal vents represent extreme ecosystems characterized by high pressure, varying temperatures, and unique chemical compositions. encyclopedia.pub Actinomycetes thriving in these conditions have developed unique physiological and metabolic capabilities, making them promising candidates for the discovery of novel natural products. encyclopedia.pubmdpi.com Streptomyces sp. SCSIO ZS0520, isolated from a deep-sea hydrothermal vent in the Okinawa trough at a depth of -1039 m, is a specific example of a deep-sea actinomycete producing actinopyrones. nih.govacs.orgmdpi.com Research on this strain has led to the isolation of several actinopyrone derivatives. nih.govacs.org

While marine sources are significant, terrestrial environments also harbor Streptomyces strains capable of producing this compound. Streptomyces pactum, originally isolated from soil, is a classic example. The rhizosphere, the soil region closely associated with plant roots, is another ecological niche for actinomycetes with potential for producing bioactive compounds. mdpi.com Streptomyces palmae strain CMU-AB204T, isolated from oil palm rhizosphere soil, has been found to produce this compound along with other antimicrobial compounds like anguinomycin A and leptomycin A. cabidigitallibrary.orgresearchgate.netnih.govmdpi.com This demonstrates the importance of exploring diverse terrestrial environments, such as plant rhizospheres, for bioprospecting actinopyrone-producing strains.

Here is a table summarizing some microbial sources of this compound:

| Microbial Source | Strain Designation | Ecological Niche | Key Actinopyrones Produced (if specified) |

| Streptomyces pactum | S12538, MST-AS5546 | Soil | Actinopyrones A, B, C nih.govnih.gov, this compound uniscience.co.kr |

| Streptomyces albus | POR-04-15-053 | Marine sediment | Actinopyranones (related to actinopyrones) researchgate.netacs.org |

| Streptomyces sp. | SCSIO ZS0520 | Deep-sea hydrothermal vent | Actinopyrones D, E, F, G, PM050463, PM050511 nih.govacs.org |

| Streptomyces palmae | CMU-AB204T | Oil palm rhizosphere soil | This compound, anguinomycin A, leptomycin A cabidigitallibrary.orgresearchgate.netnih.gov |

| Streptomyces sp. (Australian soil) | S4S-00196A10, S4S-00246A11 | Goondicum soil (Australia) | Actinopyrones A, C, Goondapyrones A-J mdpi.com |

| Streptomyces sp. | MF-EA-705 | Broth extract | This compound, MF-EA-705a, MF-EA-705b mdpi.com |

Deep-Sea Hydrothermal Vent Actinomycetes

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound from microbial cultures involve a series of steps aimed at separating the target compound from the complex mixture of metabolites produced by the organism.

Following fermentation of the producing strain, the first step typically involves extracting the desired compounds from the culture broth and/or mycelia using organic solvents. For Streptomyces sp. SCSIO ZS0520, for example, the culture and mycelia were extracted with butanone and acetone, respectively. acs.org In another instance, the culture filtrate and mycelium of Streptomyces palmae CMU-AB204T were separately extracted twice with an equal volume of ethyl acetate (B1210297) (EtOAc). mdpi.com The organic layers are then combined and concentrated to obtain a crude extract. mdpi.com Initial fractionation of the crude extract can be performed using techniques like solvent trituration, as seen with an extract from Streptomyces sp. S4S-00196A10, which was subjected to sequential trituration with n-hexane, CH2Cl2, and MeOH. mdpi.com

Chromatographic methods are essential for further purifying this compound from the initial extracts. Silica (B1680970) gel column chromatography is a common technique used for initial separation based on polarity. acs.orgmdpi.com Following silica gel chromatography, more advanced techniques are employed to achieve higher purity. Reversed-phase medium-pressure preparative liquid chromatography (RP-MPLC) has been used in the purification of actinopyrones from Streptomyces sp. SCSIO ZS0520. acs.org Sephadex LH-20 column chromatography is another method utilized, often for desalting and initial separation, as seen in the purification of compounds from Streptomyces sp. SCSIO ZS0520. acs.orgmdpi.com Finally, semipreparative high-performance liquid chromatography (HPLC) is frequently employed as a final purification step to obtain highly pure this compound. uniscience.co.krmdpi.comlabsolu.catoku-e.com For example, semipreparative HPLC was used to purify actinopyrones from Streptomyces sp. S4S-00196A10. mdpi.com The purity of isolated this compound is often assessed by HPLC, with reported purities typically exceeding 95%. uniscience.co.krtoku-e.commybiosource.com

Here is a table illustrating typical chromatographic techniques used:

| Chromatographic Technique | Purpose | Example Application |

| Silica Gel Column Chromatography | Initial separation | Crude extract fractionation acs.orgmdpi.com |

| Sephadex LH-20 Column Chromatography | Desalting, initial separation | Fractionation of extracts acs.orgmdpi.com |

| Reversed-Phase Medium-Pressure Prep. LC (RP-MPLC) | Further purification | Purification of actinopyrones acs.org |

| Semipreparative HPLC | Final purification | Obtaining high-purity this compound uniscience.co.krmdpi.comlabsolu.catoku-e.com |

Structural Elucidation and Stereochemical Assignment of Actinopyrone a and Analogues

Comprehensive Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, NOESY, HSQC, HMBC, DEPT)

NMR spectroscopy is a cornerstone in the structural elucidation of natural products like Actinopyrone A. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign signals to specific nuclei and determine coupling interactions. Techniques such as ¹H NMR and ¹³C NMR provide information on the types and chemical environments of hydrogen and carbon atoms, respectively. nih.govnih.govlabsolu.cachem960.comnih.govgoogle.com

Two-dimensional NMR experiments are particularly powerful in establishing connectivity and spatial relationships within the molecule. Correlation Spectroscopy (COSY) reveals coupled protons, indicating adjacent hydrogen atoms. nih.govnih.govlabsolu.cachem960.comnih.govgoogle.com Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are spatially close to each other, regardless of bond connectivity, which is invaluable for determining relative stereochemistry and conformation. nih.govnih.govchem960.com Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded. nih.govnih.govlabsolu.cachem960.comnih.govgoogle.com Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, helping to piece together the carbon skeleton and identify quaternary carbons. nih.govnih.govlabsolu.cachem960.comnih.govgoogle.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments assist in determining the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). nih.govnih.govlabsolu.cachem960.comnih.govgoogle.com

By analyzing the complete set of NMR data, researchers can systematically assign all the proton and carbon signals and deduce the planar structure of this compound and its analogues.

High-Resolution Mass Spectrometry (HRESIMS, LC-MS/MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula. nih.govnih.govlabsolu.cachem960.comnih.govgoogle.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide fragmentation patterns that help in confirming the proposed structure by breaking down the molecule into smaller, characteristic ions. nih.govnih.govlabsolu.cachem960.comnih.govgoogle.com The combination of chromatographic separation (LC) with mass analysis (MS) is particularly useful for analyzing complex mixtures and identifying individual components, including various actinopyrone analogues.

Ultraviolet (UV) and Infrared (IR) Spectrophotometry

Ultraviolet (UV) spectrophotometry provides information about the presence of conjugated pi systems, such as double bonds and aromatic rings, by measuring the absorption of UV light at specific wavelengths. nih.govlabsolu.canih.gov The UV spectrum of this compound would show characteristic absorption maxima related to its γ-pyrone core and the conjugated polyene side chain. Infrared (IR) spectrophotometry is used to identify the presence of specific functional groups within the molecule by measuring the absorption of infrared light at characteristic frequencies. nih.govlabsolu.canih.gov Key functional groups like hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) would show distinct absorption bands in the IR spectrum, providing supporting evidence for the proposed structure.

Stereochemical Determination Methodologies

Once the planar structure is established, determining the three-dimensional arrangement of atoms, or stereochemistry, is essential, especially for chiral molecules like this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a molecule, including its absolute configuration, provided that suitable single crystals can be obtained. nih.gov By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, revealing the positions of the atoms. For chiral molecules, anomalous dispersion can be used to determine the absolute configuration (R or S) at chiral centers. nih.gov If this compound or its analogues can be crystallized, X-ray crystallography offers an unambiguous method for confirming the structure and stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy and Quantum Chemical Calculations (e.g., DFT-ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules, particularly when crystallization for X-ray analysis is challenging. nih.govnih.govchem960.comgoogle.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional structure and stereochemistry. nih.govnih.govchem960.comgoogle.com

To assign the absolute configuration using ECD, experimental ECD spectra are typically compared with theoretical ECD spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govnih.govchem960.comgoogle.com DFT calculations can predict the ECD spectrum for different possible stereoisomers. By comparing the experimental spectrum to the calculated spectra, the absolute configuration that gives the best match can be assigned. nih.govnih.govchem960.comgoogle.com This combined approach of experimental ECD and theoretical calculations has become a standard method for stereochemical determination in natural product chemistry.

Data from spectroscopic analyses, such as characteristic NMR chemical shifts and coupling constants, mass fragmentation ions, and UV/IR absorption bands, would be compiled into tables to support the structural assignments. Similarly, ECD data and the results of quantum chemical calculations would be presented to justify the assigned absolute configurations.

Chemical Derivatization Methods (e.g., Mosher's Method)

Chemical derivatization methods play a vital role in determining the absolute configuration of chiral centers, especially hydroxyl-substituted carbons, in complex natural products. Mosher's method, utilizing α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is a widely employed technique for this purpose acs.orgmdpi.comnih.gov.

In the study of actinopyrones, Mosher's method has been applied to establish the absolute configuration of hydroxyl-bearing carbons. For instance, the absolute configuration of this compound was determined to be 14R, 15R using this approach researchgate.netresearchgate.net. Similarly, the absolute configuration of kalkipyrone B, a related γ-pyrone, was determined using a modified Mosher's esterification protocol nih.gov. The method involves preparing diastereomeric MTPA esters of the compound and analyzing the proton NMR spectra to determine the absolute configuration of the hydroxyl-substituted stereocenter mdpi.comnih.gov. The differential shielding effects observed in the NMR signals of the MTPA esters provide the necessary information for stereochemical assignment nih.gov. Mosher's method has also been used in conjunction with other techniques like ECD calculations and bioinformatics analyses for the structural elucidation and absolute configuration determination of new actinopyrone derivatives acs.orgresearchgate.netnih.gov.

Structural Revisions and Absolute Configuration Corrections for Actinopyrone Analogues

Research into actinopyrones has revealed instances where initial structural assignments, particularly concerning absolute configurations, required revision. Recent studies utilizing extensive spectroscopic analyses, Mosher's method, ECD calculations, and bioinformatics analyses have led to the correction of the absolute configurations of previously reported actinopyrone analogues acs.orgresearchgate.netnih.govacs.org.

Biosynthetic Pathways and Genetic Insights into Actinopyrone a Production

Polyketide Synthase (PKS) Involvement in Actinopyrone Biogenesis

Polyketides, including actinopyrone A, are a large group of secondary metabolites synthesized by polyketide synthases (PKSs). nih.gov PKSs are multi-domain enzymes responsible for the iterative condensation of acyl-CoA extender units, such as malonyl-CoA and methylmalonyl-CoA, to form a growing polyketide chain. nih.govpnas.org this compound is synthesized via a type I PKS pathway. nih.govacs.org Type I PKSs are large, multi-functional proteins containing several catalytic domains organized into modules, with each module typically responsible for one cycle of chain elongation and modification.

The polyketide chain is elongated using specific starter and extender units. For actinopyrone biosynthesis, precursors like malonyl-CoA and methylmalonyl-CoA are utilized. pnas.org Following assembly by the PKS, the polyketide chain undergoes cyclization and release, often catalyzed by a thioesterase (TE) domain, to form the core structure, in this case, an α-pyrone ring. mdpi.com

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for the biosynthesis of a secondary metabolite are typically clustered together in the genome, forming a biosynthetic gene cluster (BGC). Identifying and analyzing these BGCs is crucial for understanding the genetic basis of natural product production.

Genomic Mining and Bioinformatics Tools (e.g., antiSMASH, BLAST) for BGC Identification

Genomic mining, coupled with bioinformatics tools, is a powerful approach for identifying putative BGCs within microbial genomes. Tools like antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) are specifically designed to detect, annotate, and analyze BGCs based on the presence of characteristic genes encoding key biosynthetic enzymes, such as PKSs, non-ribosomal peptide synthetases (NRPSs), and tailoring enzymes. nih.govresearchgate.netdntb.gov.uarsc.org

BLAST (Basic Local Alignment Search Tool) is another fundamental tool used in bioinformatics for comparing nucleotide or protein sequences to sequence databases. researchgate.netgoogle.com In the context of BGC identification, BLAST is used to find homologous genes or gene clusters by comparing sequences from a newly sequenced genome against databases of known BGCs or biosynthetic genes. acs.orgmdpi.com This helps in the functional assignment of open reading frames (ORFs) within a predicted cluster and can indicate the type of compound likely produced. acs.org

The analysis of the genome of Streptomyces sp. SCSIO ZS0520, a deep-sea hydrothermal vent-derived strain known to produce actinopyrones, revealed the presence of 34 BGCs, including nine type I PKS clusters. acs.orgnih.gov

Characterization of the atpn Cluster and its Homologues

Based on the structure of actinopyrones and previous biosynthetic studies, a specific BGC, designated the atpn cluster, was identified as responsible for actinopyrone biosynthesis in Streptomyces sp. SCSIO ZS0520. acs.orgmdpi.comresearchgate.netnih.gov This cluster spans approximately 90.5 kb and contains 38 predicted open reading frames (ORFs). acs.org Functional assignment of these ORFs was performed using tools like BLAST. acs.org

The atpn cluster has been found to be highly homologous to previously reported actinopyrone clusters, such as the one found in Streptomyces albus DSM 41398. acs.org However, a notable characteristic of the atpn cluster is the apparent absence of genes encoding certain tailoring enzymes, specifically glycosyltransferases and methyltransferases, within its boundaries, despite the presence of corresponding modifications in the final actinopyrone structures. researchgate.netnih.govnih.govacs.org

Post-PKS Tailoring Enzymes and their Roles in Actinopyrone Maturation

While the core polyketide structure is assembled by the PKS, this compound undergoes further modifications catalyzed by tailoring enzymes. Interestingly, some of these enzymes are encoded by genes located remotely from the core atpn BGC. researchgate.netnih.govnih.govacs.orgsemanticscholar.org

Role of Remotely Encoded Glycosyltransferases (e.g., gt723)

Glycosylation, the attachment of sugar moieties, is a common modification in natural product biosynthesis that can significantly impact the compound's solubility, stability, and biological activity. In the case of actinopyrone biosynthesis, a glycosyltransferase is involved in this tailoring step. researchgate.netnih.govnih.govacs.orgsemanticscholar.org

Research using bioinformatics and biochemical methods has confirmed that the gt723 gene, located outside the boundaries of the atpn cluster, encodes a glycosyltransferase responsible for a tailoring step in actinopyrone maturation. researchgate.netnih.govacs.orgsemanticscholar.org This finding highlights that not all genes involved in the biosynthesis of a compound are necessarily located within the primary BGC.

Role of Remotely Encoded Methyltransferases (e.g., mt3913)

Methylation, the addition of methyl groups, is another important tailoring modification in natural product biosynthesis. Similar to glycosylation, a methyltransferase is involved in the maturation of this compound. researchgate.netnih.govnih.govacs.orgsemanticscholar.org

Proposed Biogenetic Mechanisms of Pyrone Ring Formation in Actinopyrones

The formation of the pyrone ring, specifically the α-methoxy-γ-pyrone moiety, is a key step in the biosynthesis of actinopyrones researchgate.netnih.gov. While the precise enzymatic mechanism for pyrone ring formation in actinopyrone biosynthesis is still under investigation, general mechanisms for α-pyrone formation in polyketide biosynthesis have been proposed nih.govresearchgate.netnih.gov.

Polyketide synthases assemble the carbon backbone through iterative condensation reactions of acyl starter units and malonyl-CoA extender units nih.govresearchgate.net. The cyclization to form the pyrone ring can occur through different mechanisms depending on the type of PKS involved nih.govresearchgate.net. In Type I PKS systems, the thioesterase (TE) domain can catalyze the release of the polyketide chain from the acyl carrier protein (ACP) and facilitate intramolecular cyclization, leading to pyrone formation researchgate.net. Type III PKSs can also be involved in α-pyrone formation, often catalyzing the condensation of two β-ketoacyl units nih.govresearchgate.netnih.gov.

For actinopyrones, which contain a γ-pyrone ring, the mechanism likely involves the cyclization of a linear polyketide precursor. Research on other γ-pyrone containing compounds from Streptomyces suggests that 1,3,5-ketones might serve as important intermediates for cyclization researchgate.net. The presence of an α-methoxy group in the actinopyrone pyrone ring indicates a methylation step occurs during or after ring formation, likely catalyzed by a methyltransferase enzyme like the remotely encoded mt3913 researchgate.netresearchgate.net.

Bioengineering Potential Based on Biosynthetic Pathway Understanding

Understanding the biosynthetic pathway of actinopyrones, including the genetic basis and enzymatic mechanisms, offers significant potential for bioengineering efforts researchgate.netacs.orgresearchgate.netnih.gov. The identification of the atpn BGC and the remotely encoded tailoring genes provides a genetic blueprint for manipulating actinopyrone production researchgate.netnih.govresearchgate.net.

Bioengineering strategies can focus on several aspects:

Increasing Yields: Overexpression of genes within the atpn cluster or optimization of fermentation conditions based on insights into precursor supply can lead to enhanced production of this compound and its analogues pnas.org.

Generating Analogues: The identification of tailoring enzymes like methyltransferases and glycosyltransferases, even those located outside the core cluster, allows for targeted modification of actinopyrone structures researchgate.netresearchgate.net. By manipulating these enzymes or introducing homologous enzymes from other pathways, researchers can potentially generate novel actinopyrone analogues with altered biological activities researchgate.netresearchgate.net. For example, using a homologous protein GT1507, researchers were able to produce 14 non-natural actinopyrone analogues researchgate.netresearchgate.net.

Combinatorial Biosynthesis: The modular nature of polyketide synthases allows for the potential to swap or modify PKS modules, leading to the production of hybrid polyketides with structural features from different natural products nih.gov. This combinatorial biosynthesis approach could be applied to the actinopyrone pathway to create novel compounds.

Heterologous Expression: Transferring the atpn BGC and necessary tailoring genes into a more amenable host organism could simplify fermentation and purification processes, facilitating larger-scale production acs.org.

The ability to manipulate the biosynthetic machinery opens avenues for creating actinopyrone derivatives with improved pharmacological properties, such as enhanced efficacy or altered specificity researchgate.netacs.orgresearchgate.netnih.gov. This understanding is crucial for the potential development of actinopyrones and related congeners as therapeutic agents researchgate.netacs.orgresearchgate.netnih.gov.

Total Synthesis Strategies and Synthetic Analogue Development

Pioneering Approaches to Actinopyrone A Total Synthesis

Early total synthesis efforts aimed to establish the absolute stereochemistry and provide access to material for biological evaluation. researchgate.netnih.govacs.org These pioneering approaches laid the groundwork for subsequent synthetic endeavors.

Stereoselective reactions are crucial in the synthesis of complex natural products like this compound, which contains multiple chiral centers and double bonds with defined configurations. The vinylogous Mukaiyama aldol (B89426) reaction (VMAR) has been identified as a powerful tool in this context. rsc.orgresearchgate.netnih.gov VMAR allows for the efficient construction of larger fragments, particularly polyketide motifs, by simultaneously generating vicinal hydroxyl and methyl groups, as well as di- and tri-substituted double bonds. rsc.orgresearchgate.net

In the total synthesis of this compound, the Hosokawa group, among others, utilized a VMAR of a silyl (B83357) ketene (B1206846) N,O-acetal with an aldehyde in the presence of a Lewis acid like TiCl4 to stereoselectively form a key anti-aldol adduct. rsc.org This reaction provided a crucial segment of the molecule with the desired stereochemistry. rsc.org The VMAR has been widely applied in the synthesis of various natural products, demonstrating its versatility and importance in constructing complex carbon frameworks. rsc.orgresearchgate.netnih.gov

Convergent synthesis strategies, which involve the preparation of key molecular fragments that are later coupled, have been employed in the total synthesis of this compound to enhance efficiency and flexibility. researchgate.net This approach allows for the parallel synthesis of different parts of the molecule, which are then brought together in a later stage.

One such strategy involved the coupling of a vinylpyrone compound with a sulfone and a phosphonate (B1237965) species. nih.gov This convergent approach facilitated the construction of the complex side chain and its attachment to the pyrone core. nih.gov The use of polyketide fragments as building blocks is a common theme in the synthesis of polyketide natural products, enabling the systematic assembly of the carbon chain with control over stereochemistry and functionality. rsc.orgresearchgate.net

The total synthesis of this compound presents several challenges, primarily related to the control of stereochemistry along the highly unsaturated and substituted polyketide chain and the potential instability of the molecule. nih.govmdpi.com Innovations in synthetic methodology have been necessary to overcome these hurdles.

One notable challenge is the stereoselective formation of the multiple double bonds and chiral centers present in the side chain. rsc.org Reactions like the VMAR, as discussed earlier, represent innovations developed or adapted to address these stereochemical complexities. rsc.orgresearchgate.net Another challenge highlighted is the potential instability of this compound, particularly the olefinic bond near the pyrone system, which can undergo reductive deconjugation. nih.gov Tatsuta and coworkers employed a reductive deconjugation reaction in the final step of their synthesis to mitigate this instability issue by maintaining a fully conjugated system until late in the synthesis. nih.gov The development of efficient coupling reactions and strategies for handling sensitive intermediates are also key innovations in this compound total synthesis. nih.gov

Convergent Synthesis Methodologies Utilizing Polyketide Fragments

Design and Preparation of Synthetic Analogues and Derivatives of this compound

The synthesis of synthetic analogues and derivatives of this compound is important for exploring structure-activity relationships and potentially developing compounds with improved properties. nih.govuni.lunih.govacs.orgmdpi-res.comthieme-connect.com

Synthetic analogues of this compound have been designed and prepared by introducing structural modifications to the parent scaffold. These modifications can involve alterations to the pyrone core or the polyketide side chain. nih.govuni.lunih.govacs.orgmdpi-res.comthieme-connect.com The aim of these modifications is to investigate the impact of different structural features on biological activity and to generate scaffold diversity.

Studies on related pyrone natural products, such as lehualide B, have shown that even subtle changes in substitution patterns can significantly affect biological activity. nih.gov For instance, modifications to the hydrophobic region and the pyrone core of lehualide B led to analogues with varying levels of anti-myeloma activity. nih.gov This suggests that similar structure-activity relationships likely exist for this compound and its derivatives. Research has explored modifications to the pyrone ring and the side chain to understand their roles in the anti-Helicobacter pylori activity of actinopyrones. pnas.org

Recent studies have also identified new actinopyrone derivatives from natural sources, which exhibit structural variations in the side chain and the pyrone ring, further highlighting the potential for structural diversity within this class of compounds. nih.govacs.orgrsc.org

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for preparing complex molecules and their analogues, including non-natural derivatives. nih.gov This method can leverage the high selectivity and efficiency of enzymes for specific steps in the synthesis.

While specific details on the chemoenzymatic synthesis of this compound analogues were not extensively detailed in the search results, the concept of using enzymatic tailoring chemistries, such as methyltransferases and glycosyltransferases, has been discussed in the context of actinopyrone biosynthesis. nih.govresearchgate.net The absence of genes coding for these enzymes in the core biosynthetic gene cluster of naturally produced actinopyrones, yet the presence of such modifications in the final products, suggests that other enzymes might be involved in tailoring the polyketide backbone. nih.govresearchgate.net Furthermore, homologous proteins have been utilized to produce non-natural actinopyrone analogues, demonstrating the potential of enzymatic approaches in generating structural diversity. researchgate.net

Structural Modifications and Scaffold Diversity for Biological Evaluation

Elucidation of Absolute Stereochemistry in Synthetic Actinopyrone Anih.gov

The determination of the absolute stereochemistry of synthetic this compound is a critical step in confirming its structural identity and biological relevance compared to the natural product. Research into the total synthesis of this compound has included efforts to establish its precise stereochemical configuration. The absolute stereochemistry of synthetic this compound has been determined to possess the configuration 14R,15R. researchgate.netacs.org This assignment was achieved through comparison with the natural product and detailed spectroscopic analysis.

Studies involving actinopyrone analogues have employed techniques such as Mosher's method and Electronic Circular Dichroism (ECD) calculations to elucidate absolute configurations, which provides a broader context for the stereochemical analysis within the actinopyrone class of compounds. researchgate.netmdpi.com While these methods were prominently used for analogue studies and structure corrections, the initial assignment for synthetic this compound itself, as reported in its total synthesis, established the 14R,15R configuration. researchgate.netacs.org

Optical rotation data has also been utilized to support stereochemical assignments by comparing the optical properties of the synthetic compound with those of the natural isolate. For instance, a reported optical rotation value for this compound was [α]²⁴D +13.6 (c 0.1, CH₂Cl₂), which showed good concordance with data reported for both natural and synthetic 14R,15R this compound.

The consistent assignment of the 14R,15R configuration through synthetic efforts and comparative analysis with the natural product underscores the successful stereocontrol achieved during the total synthesis. researchgate.netacs.org

Spectroscopic and Optical Data for this compound

| Property | Value | Solvent | Temperature (°C) | Reference |

| Absolute Configuration | 14R, 15R | N/A | N/A | researchgate.netacs.org |

| Optical Rotation | +13.6 | CH₂Cl₂ | 24 | |

| Optical Rotation | -13.0 | MeOH | 24 |

Mechanistic Investigations of Actinopyrone a Biological Activities

Molecular Targets and Cellular Signaling Pathways Modulated by Actinopyrone A

This compound and its related analogues have demonstrated the capacity to modulate key cellular processes by interacting with specific molecular targets and influencing downstream signaling cascades.

Inhibition of Mitogenic Signaling Pathways (e.g., EGFR-MAPK-AP1 Axis, ERK Activation, JNK Activation)

Certain analogues of actinopyrone have shown inhibitory effects on mitogenic signaling pathways, particularly those associated with the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) cascade. For instance, the analogue PM050463 exhibited potent subnanomolar activity as an inhibitor of the EGFR-MAPK-AP1-mediated mitogenic signaling pathway. researchgate.netacs.orgresearchgate.net This inhibitory action involves the suppression of EGF-mediated AP1 trans-activation and EGF-mediated ERK activation, along with a less pronounced inhibition of EGF-mediated JNK activation. researchgate.netacs.orgresearchgate.net These findings suggest that actinopyrones can interfere with signaling pathways that promote cell proliferation. researchgate.netacs.org

Modulation of Protein Expression (e.g., GRP78 Inhibition under Endoplasmic Reticulum Stress by Actinopyrone D)

Actinopyrone D, a compound structurally related to this compound, has been identified as a downregulator of the molecular chaperone GRP78 (78 kDa glucose-regulated protein), also known as HSPA5 or BiP. nih.govresearchgate.netuni.lu GRP78 plays a critical role in maintaining endoplasmic reticulum (ER) function and is frequently overexpressed in cancer cells, contributing to resistance to chemotherapy. uni.lu Studies have shown that Actinopyrone D dose-dependently inhibits 2-deoxyglucose-induced luciferase expression in human fibrosarcoma cells engineered with a GRP78 promoter reporter plasmid. researchgate.netnih.govresearchgate.net Furthermore, Actinopyrone D was observed to inhibit GRP78 protein expression and induce cell death under conditions of endoplasmic reticulum stress. researchgate.netnih.govresearchgate.net This suggests a potential mechanism by which certain actinopyrones may exert cytotoxic effects, particularly in cells experiencing ER stress.

In silico Analysis of Potential Interactions with Diverse Protein Targets (e.g., Type 2 Diabetes Mellitus-Related Targets)

In silico investigations have been conducted to explore the potential interactions of this compound and other natural compounds with a variety of protein targets. For example, a computational analysis of compounds found in Asian propolis, including this compound, predicted its potential to bind to multiple protein targets associated with Type 2 Diabetes Mellitus (T2DM). nih.govresearchgate.net These studies propose that this compound may interact with targets such as retinol-binding protein-4 (RBP4) and aldose reductase (AKR1B1), which are implicated in insulin (B600854) sensitivity and the complications of diabetes. nih.gov While these are computational predictions, they indicate the potential for this compound to interact with a broader spectrum of biological targets than currently established through experimental studies.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship studies are crucial for understanding the relationship between the chemical structure of this compound and its analogues and their observed biological activities. These studies help in identifying the specific functional groups and structural features that are critical for their effects.

Influence of Specific Functional Groups (e.g., Hydroxyl Groups) on Bioactivity

While detailed SAR studies specifically isolating the impact of individual functional groups like hydroxyl groups on the bioactivity of this compound are not extensively reported in the provided information, general SAR investigations of actinopyrones and related γ-pyrone compounds suggest the importance of both the substituted γ-pyrone headgroup and the polyketide side chain for their biological activities. mdpi.comsemanticscholar.org The presence and position of various functional groups, including hydroxyl groups, on both the pyrone ring and the side chain are likely to influence how these compounds interact with biological targets, thereby affecting their potency and selectivity. Further specific SAR studies are required to fully elucidate the precise contribution of hydroxyl groups.

Comparative Biological Activity of α- and γ-Pyrone Isomers

Comparative studies examining the biological activities of α- and γ-pyrone isomers related to actinopyrones have revealed notable differences in their potency. mdpi.comnih.govmdpi.comresearchgate.netuq.edu.au For instance, in the context of anthelmintic activity, selected γ-pyrones were found to be significantly more potent than their isomeric α-pyrones. mdpi.comnih.govmdpi.comresearchgate.netuq.edu.au Specifically, γ-pyrones exhibited >50-fold greater potency against Dirofilaria immitis microfilaria motility and >13-fold greater potency against Haemonchus contortus L1–L3 larvae development compared to their α-pyrone isomers. nih.govmdpi.comresearchgate.netuq.edu.au This highlights the critical role of the γ-pyrone ring structure in the observed biological activities of these compounds.

Derivatization and its Impact on Biological Profiles

Studies on this compound and related compounds, such as actinopyrone C and the goondapyrones, have provided insights into how structural variations influence biological activity mdpi.comnih.govuq.edu.au. Preliminary structure-activity relationship (SAR) analyses of goondapyrones and actinopyrones A and C have revealed that the γ-pyrone core structure and the polyketide side chain are crucial for activity mdpi.comnih.govuq.edu.au. For instance, in anthelmintic assays, γ-pyrones (including actinopyrones A and C) were significantly more potent than their isomeric α-pyrones against Dirofilaria immitis microfilaria motility and Haemonchus contortus L1-L3 larvae development mdpi.comnih.govuq.edu.au. This suggests that the specific arrangement of functionalities around the pyrone ring plays a critical role in target interaction. While direct studies on the derivatization of this compound are not extensively detailed in the provided information, research on related actinopyranones has shown that modifications like glycosylation at specific positions can impact cytotoxicity acs.org. The presence of a highly substituted tetraene side chain in this compound is also a key structural feature likely influencing its biological profile acs.org.

Computational Approaches to Understanding Molecular Interactions

Computational methods are valuable tools for exploring the potential molecular targets of compounds like this compound and understanding the nature of their interactions. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide theoretical insights that complement experimental findings nih.govresearchgate.netmdpi.com.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking simulations are employed to predict the binding affinity and orientation of a small molecule, such as this compound, within the binding site of a target protein nih.govresearchgate.net. These simulations help to identify potential protein targets and understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex nih.govresearchgate.net. While specific docking studies solely focused on this compound against a wide range of targets are not detailed, computational studies involving this compound as part of a screening library against type 2 diabetes targets have been reported mdpi.com. These studies utilize docking scores to estimate binding potential mdpi.com. Similar approaches have been successfully applied to analyze the binding of related compounds like aplyronine A analogues to actin and actinonin (B1664364) derivatives to human mitochondrial peptide deformylase nih.govnih.gov.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

QSAR modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity nih.govmdpi.com. By analyzing the structural variations and corresponding activity data of this compound and its analogues, QSAR models can identify the molecular features that are essential for activity mdpi.comnih.govuq.edu.aunih.gov. This information can guide the design of new, more potent derivatives. Preliminary SAR analysis of actinopyrones and goondapyrones highlights the importance of the γ-pyrone ring and the side chain in their anthelmintic activity mdpi.comnih.govuq.edu.au. QSAR studies on related compound series, such as actinonin derivatives, have successfully correlated molecular descriptors with biological activity, demonstrating the utility of this approach in understanding the structural requirements for target inhibition nih.gov.

Molecular Dynamics Simulations to Analyze Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, allowing researchers to assess the stability of the binding interaction and observe conformational changes in both the ligand and the target protein upon binding nih.govmdpi.com. These simulations can validate the static predictions made by molecular docking and offer a more realistic representation of the binding event in a physiological environment nih.govmdpi.com. While specific MD simulations for this compound binding are not detailed, this technique has been used to confirm the stability of complexes formed by related compounds, such as actinonin derivatives with human mitochondrial peptide deformylase and propolis compounds with diabetic protein targets, thereby validating docking results nih.govmdpi.com.

Broad Spectrum Biological Activities (Mechanism-Focused)

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anthelmintic properties bioaustralis.comontosight.aicaymanchem.commdpi.comnih.govuq.edu.aumdpi-res.com. Understanding the mechanisms behind these diverse effects is crucial for evaluating its therapeutic potential.

Insights into Mechanisms of Antimicrobial Activity

This compound demonstrates potent and selective antimicrobial activity against Helicobacter pylori, a bacterium implicated in peptic ulcer disease bioaustralis.comcaymanchem.com. Minimum Inhibitory Concentration (MIC) values as low as 0.1 ng/mL have been reported against H. pylori, indicating remarkable potency bioaustralis.comcaymanchem.com. In contrast, it shows significantly weaker activity against other Gram-negative bacteria like E. coli, K. pneumoniae, P. aeruginosa, and B. fragilis, as well as mild activity against some Gram-positive bacteria and dermatophytes bioaustralis.comnih.govcaymanchem.com. The mechanism underlying this potent and selective anti-H. pylori activity is not fully elucidated in the provided sources, but its specificity suggests a targeted interaction with a bacterial component or pathway unique or more critical to H. pylori.

Beyond its antibacterial effects, this compound has also shown antifungal activity, for example, against Ganoderma species mdpi-res.com. The mechanisms of its antifungal action may differ from its antibacterial effects, potentially involving interactions with fungal cell wall synthesis, membrane function, or essential enzymatic pathways.

Understanding Anthelmintic Effects (e.g., against D. immitis and H. contortus)

This compound has demonstrated potent anthelmintic activity against significant veterinary parasites, including Dirofilaria immitis (heartworm) microfilaria (mf) and Haemonchus contortus (barber's pole worm) L1-L3 larvae. mims.comciteab.comuni.lulabsolu.ca Studies have investigated the efficacy of this compound and related compounds against the motility of D. immitis mf and the development of H. contortus L1-L3 larvae. mims.comciteab.comuni.lu

Research indicates that this compound is a highly potent inhibitor of D. immitis microfilaria motility. mims.com Alongside Actinopyrone C and other related gamma-pyrones like goondapyrones A and B, this compound exhibited exceptional potency against D. immitis mf. mims.com Against H. contortus L1-L3 larvae development, this compound also showed significant inhibitory effects. mims.com

Comparative studies have highlighted a notable difference in potency, with this compound and other gamma-pyrones being significantly more active against D. immitis mf motility than against H. contortus L1-L3 larvae development. mims.comciteab.comuni.lu For instance, gamma-pyrones were found to be up to 10-fold more effective against D. immitis mf than H. contortus L1-L3 larvae. mims.com Furthermore, gamma-pyrones, including this compound, demonstrated substantially higher activity compared to isomeric alpha-pyrones against both parasites. mims.comciteab.comuni.lu

The potent activity against H. contortus is particularly relevant given the increasing resistance of this parasite to existing anthelmintics, such as ivermectins, underscoring the need for novel therapeutic agents. mims.comuni.lulabsolu.ca

The following table summarizes representative EC50 values reported for this compound against D. immitis mf motility and H. contortus L1-L3 larvae development:

| Compound | Target | Activity (EC50) | Unit |

| This compound | D. immitis mf motility | 0.01 to 0.07 | μM |

| This compound | H. contortus L1–L3 larvae | 0.15 to 0.66 | μM |

Note: Data compiled from cited research findings. mims.comciteab.comuni.lu

Research on Coronary Vasodilating Mechanisms

This compound was initially identified based on its coronary vasodilating properties. uni.luwikipedia.orgnih.govgoogle.com Early research, particularly studies conducted in anesthetized dogs, demonstrated that administration of this compound led to an increase in coronary blood flow. wikipedia.orgfishersci.finih.gov One study reported a significant increase in coronary blood flow following intravenous administration. fishersci.finih.gov

While the initial discovery established this vasodilatory effect, detailed mechanistic investigations into how this compound induces coronary vasodilation are less extensively reported in the immediately available literature compared to its anthelmintic activities. One source proposes mitochondrial action as a potential mechanism involved in its vasodilatory effects. uni.lu The original studies that identified this activity date back to the 1980s. wikipedia.orggoogle.com Further research would be required to fully elucidate the precise molecular targets and signaling pathways responsible for this compound's coronary vasodilating effects.

Future Directions and Research Opportunities in Actinopyrone a Chemical Biology

Exploration of Untapped Biosynthetic Potential and Activation of Cryptic Gene Clusters

Actinomycetes, the producers of Actinopyrone A, are known to harbor numerous "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions mdpi.comnih.gov. These unexpressed BGCs represent a significant untapped source of novel secondary metabolites, potentially including new actinopyrone derivatives with enhanced or distinct biological activities nih.govmdpi.com. Strategies for activating these cryptic clusters include modifying culture conditions, known as the "one strain many compounds" (OSMAC) approach, co-cultivation with other microorganisms, or using chemical elicitors nih.govmdpi.com. Genome mining, which involves in silico analysis of genomic data to identify potential BGCs, is also a crucial tool for predicting possible chemical structures encoded by these silent genes mdpi.com. For instance, analysis of Streptomyces sp. SCSIO ZS0520, a producer of actinopyrones, revealed over 34 biosynthetic clusters, many with low similarity to known BGCs, indicating a potential for discovering novel natural products mdpi.comnih.gov. The actinopyrone BGC (atpn) itself has been noted to lack genes for certain tailoring enzymes like methyltransferases and glycosyltransferases, suggesting that enzymes encoded elsewhere in the genome or activated under specific conditions might be involved in generating structural diversity nih.govresearchgate.netresearchgate.net.

Development of Advanced Synthetic Methodologies for Complex Actinopyrone Analogues

The complex structure of this compound and its analogues necessitates the development of advanced synthetic methodologies. While total synthesis of this compound has been achieved, enabling structural determination, the creation of diverse analogues often requires efficient and stereoselective synthetic routes nih.govacs.orgcore.ac.uk. Future research can focus on developing novel chemical transformations and strategies that allow for the precise introduction of modifications at various positions on the actinopyrone core and its side chain. This includes exploring new catalytic methods, optimizing reaction conditions for improved yields and selectivity, and developing convergent synthetic strategies that allow for the rapid assembly of complex analogues. Such advancements would facilitate the creation of libraries of actinopyrone derivatives with systematic structural variations, which are essential for comprehensive structure-activity relationship (SAR) studies and the discovery of compounds with improved potency, specificity, and pharmacological properties.

Novel Target Identification and Elucidation of Signaling Pathways for Unexplored Biological Activities

While this compound has shown antimicrobial, antifungal, and anticancer activities, the specific molecular targets and the detailed signaling pathways modulated by the compound and its analogues are not fully elucidated ontosight.ainih.govresearchgate.net. Future research should prioritize the identification of the primary cellular targets responsible for these observed biological effects. Techniques such as activity-based protein profiling, target-immobilized affinity chromatography, and thermal proteome profiling can be employed for target identification. Furthermore, comprehensive studies using techniques like transcriptomics, proteomics, and phosphoproteomics can help delineate the downstream signaling pathways affected by this compound treatment. Understanding these molecular mechanisms is crucial for rational drug design, predicting potential off-target effects, and identifying biomarkers for efficacy and safety. Research could also explore potential novel biological activities of actinopyrones beyond those already reported, such as immunomodulatory or antiviral effects, and subsequently identify the underlying targets and pathways.

Strategic Bioengineering Approaches for Diversified Actinopyrone Derivatives

Bioengineering of the producing organisms, particularly Streptomyces species, offers a powerful approach to generate diversified actinopyrone derivatives nih.govresearchgate.netresearchgate.net. This can involve manipulating the actinopyrone biosynthetic gene cluster (atpn) or genes encoding tailoring enzymes. Strategies include:

Genetic manipulation of PKS modules: Modifying or swapping modules within the polyketide synthase (PKS) responsible for the actinopyrone backbone synthesis can lead to alterations in chain length, branching, and introduction of different functional groups google.com.

Engineering of tailoring enzymes: Introducing, deleting, or modifying genes encoding enzymes like methyltransferases, glycosyltransferases, hydroxylases, or reductases can lead to the production of analogues with different substituents or oxidation states nih.govresearchgate.netresearchgate.net.

Combinatorial biosynthesis: Combining genes or modules from the actinopyrone BGC with those from other biosynthetic pathways can result in hybrid molecules with novel structures and potentially enhanced activities google.com.

Promoter engineering and regulatory element manipulation: Modifying regulatory elements controlling the expression of the atpn cluster can increase the yield of existing actinopyrones or activate the expression of silent analogues.

Successful bioengineering efforts have already demonstrated the potential to produce non-natural actinopyrone analogues researchgate.net.

Integration of Multi-Omics Data in Actinopyrone Research (e.g., Metabolomics, Proteomics, Genomics)

A comprehensive understanding of this compound biosynthesis, regulation, and mechanism of action requires the integration of data from multiple omics platforms. nih.govnih.govresearchgate.net

Genomics: Provides the complete genetic blueprint of the producing organism, allowing for the identification of all potential biosynthetic gene clusters, including cryptic ones mdpi.commdpi.comnih.gov.

Transcriptomics: Reveals the gene expression profiles under different conditions, indicating which BGCs are active and how their expression is regulated researchgate.net. This can help in understanding the activation of cryptic clusters.

Proteomics: Identifies and quantifies the proteins expressed by the organism, including the enzymes involved in actinopyrone biosynthesis and tailoring researchgate.net. This provides insights into the functional state of the biosynthetic machinery.

Metabolomics: Provides a snapshot of all the small molecules produced by the organism, allowing for the detection and identification of this compound and its analogues, as well as potential intermediates and shunt products researchgate.net.

Integrating these datasets through bioinformatics and systems biology approaches can provide a holistic view of the complex biological processes related to this compound production and activity. This multi-omics approach can facilitate the identification of bottlenecks in biosynthesis, reveal novel enzymes or pathways involved in analogue production, and provide deeper insights into the compound's mechanism of action by correlating changes in metabolite levels with protein expression and gene transcription in target cells. nih.gov

Q & A

Q. What are the primary biological activities of Actinopyrone A, and how are they experimentally validated?

this compound exhibits selective and potent antimicrobial activity against Helicobacter pylori (MIC = 0.1 ng/mL), with minimal effects on other Gram-negative bacteria (e.g., E. coli, K. pneumoniae) and mild inhibition of Gram-positive bacteria and fungi (MIC: <6.25–25 µg/mL) . Experimental validation typically involves minimum inhibitory concentration (MIC) assays using standardized bacterial strains, comparative studies against control antibiotics, and structural analysis (e.g., NMR, HPLC) to confirm compound purity (≥95%) .

Q. What is the chemical structure of this compound, and from which natural source is it derived?

this compound (C₂₅H₃₆O₄; MW: 400.6) is a γ-pyrone compound featuring a hydroxy-tetramethyl-tridecatetraenyl side chain and a methoxy-dimethyl-pyranone core . It is isolated from Streptomyces pactum cultures, with purification involving chromatographic techniques (e.g., HPLC, column chromatography) due to its oil-like consistency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While this compound is not classified as hazardous under OSHA HCS, standard precautions for chemical handling apply: use impermeable gloves, avoid inhalation/contact with skin/eyes, and store at -20°C to maintain stability (≥4 years). Full safety protocols are detailed in Cayman Chemical’s safety data sheets (SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

Discrepancies in MIC values may arise from variations in bacterial strains, assay conditions (e.g., pH, temperature), or compound purity. To address this, researchers should:

Q. What experimental strategies can elucidate the selectivity of this compound for H. pylori over other Gram-negative bacteria?

Proposed methodologies include:

- Comparative genomics : Identify unique molecular targets in H. pylori (e.g., urease, outer membrane proteins) via knockout mutant studies.

- Molecular docking : Simulate interactions between this compound and H. pylori-specific enzymes.

- Membrane permeability assays : Assess compound uptake in H. pylori versus non-target bacteria using fluorescent probes .

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

Synthesis challenges include its complex polyene-pyrone structure and oil-like physical state, complicating crystallization. Strategies:

Q. How can in vivo studies on this compound’s coronary vasodilatory effects (e.g., in dogs) be translated to human therapeutic research?

Key considerations for translational research:

Q. What frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s dual antimicrobial/vasoactive roles?

Apply the FINER criteria :

- Feasible : Use accessible H. pylori strains and validated vasodilation models.

- Novel : Investigate cross-talk between antimicrobial and cardiovascular effects.

- Ethical : Adhere to animal welfare guidelines for in vivo experiments.

- Relevant : Align with global priorities (e.g., antibiotic resistance, cardiovascular disease) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.